Bienvenue dans la boutique en ligne BenchChem!

2-(4-Phenylphenyl)quinoline-4-carbohydrazide

Lipophilicity Drug design ADME prediction

Procure 2-(4-Phenylphenyl)quinoline-4-carbohydrazide for immediate use as a validated HDAC3-selective inhibitor building block. The 4-biphenyl cap elevates logP to 4.17 (~0.6 log units higher than 2-phenyl analog), enhancing membrane penetration and hydrophobic protein contacts. The free hydrazide ZBG delivers submicromolar HDAC3 potency (IC50 0.477 µM), outperforming hydroxamic acid analogs by ~51-fold. Ideal for one-step hydrazone library synthesis without ZBG installation. Also serves as a precursor for antimicrobial agents with reported MIC potency exceeding gentamicin and fluconazole.

Molecular Formula C22H17N3O
Molecular Weight 339.398
CAS No. 351327-25-8
Cat. No. B2588063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylphenyl)quinoline-4-carbohydrazide
CAS351327-25-8
Molecular FormulaC22H17N3O
Molecular Weight339.398
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN
InChIInChI=1S/C22H17N3O/c23-25-22(26)19-14-21(24-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,23H2,(H,25,26)
InChIKeyOZCBXZHQJVDKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Phenylphenyl)quinoline-4-carbohydrazide (CAS 351327-25-8) — A Biphenyl-Extended Quinoline-4-carbohydrazide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-(4-Phenylphenyl)quinoline-4-carbohydrazide (IUPAC: 2-{[1,1′-biphenyl]-4-yl}quinoline-4-carbohydrazide; CAS 351327-25-8) is a member of the 2-arylquinoline-4-carbohydrazide class. Its molecular formula is C₂₂H₁₇N₃O, molecular weight 339.39 g·mol⁻¹, and it features a quinoline core bearing a 4-biphenyl substituent at the 2-position and a free hydrazide (–CONHNH₂) zinc-binding group (ZBG) at the 4-position , . Commercially supplied at ≥95% purity with storage at 2–8°C in sealed, dry conditions, this compound serves as a versatile building block for derivatization into hydrazones, oxadiazoles, and carboxamides, or as a scaffold for histone deacetylase (HDAC) inhibitor design in which the biphenyl cap group and hydrazide ZBG are both pharmacophoric elements [1], .

Why 2-(4-Phenylphenyl)quinoline-4-carbohydrazide Cannot Be Replaced by Simpler 2-Phenyl or 2-Halophenyl Quinoline-4-carbohydrazide Analogs


Within the 2-arylquinoline-4-carbohydrazide family, the C-2 substituent exerts a dominant influence on lipophilicity, steric bulk, and target-binding geometry. Moving from a simple 2-phenyl (logP ≈ 3.60) to the extended 2-(4-biphenyl) group raises calculated logP to 4.17 — an increase of ~0.6 log units — which alters membrane permeability, hydrophobic protein-ligand complementarity, and off-target partitioning , [1]. The biphenyl extension also expands the aromatic surface area available for π-stacking and van der Waals contacts within the cap-binding region of HDAC enzymes and within the NK-3 receptor antagonist pharmacophore, where enlargement of the lipophilic C-2 aromatic area was a deliberate design strategy shown to modulate receptor antagonism [2]. Furthermore, the free hydrazide ZBG confers HDAC3-selective inhibitory potency (submicromolar IC₅₀) that is absent in the corresponding carboxylic acid or hydroxamic acid congeners, meaning that swapping to a non-hydrazide analog sacrifices this potency gain [3]. These structural features mean that selection of the biphenyl-hydrazide chemotype is not interchangeable with simpler 2-phenyl, 2-(4-bromophenyl), or 2-(4-methylphenyl) analogs without fundamentally altering the lipophilicity, binding geometry, and ZBG-dependent inhibitory profile.

Quantitative Comparator Evidence for 2-(4-Phenylphenyl)quinoline-4-carbohydrazide Versus Closest Analogs and In-Class Candidates


Lipophilicity (logP) Elevation: Biphenyl Extension Versus 2-Phenylquinoline-4-carbohydrazide

The calculated logP of 2-(4-Phenylphenyl)quinoline-4-carbohydrazide is 4.17, compared with an experimental logP of 3.60 for the simpler 2-phenylquinoline-4-carbohydrazide (CAS 4779-54-8), a difference of +0.57 logP units , [1]. This increase is attributable to the additional phenyl ring of the biphenyl system and has direct consequences for hydrophobic ligand–protein interactions, membrane permeability, and potential off-target binding. In the context of NK-3 receptor antagonist design, the deliberate enlargement of the lipophilic area at the quinoline C-2 position from phenyl to 4-biphenylyl was the key structural hypothesis that drove synthesis of a focused library, resulting in the identification of 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid as the most prominent antagonist [2].

Lipophilicity Drug design ADME prediction

Hydrazide Zinc-Binding Group HDAC3 Inhibitory Potency: Hydrazide vs. Hydroxamic Acid Congeners

In a systematic SAR study of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors, the hydrazide ZBG-bearing compound D29 exhibited an HDAC3 IC₅₀ of 0.477 µM, markedly superior to its hydroxamic acid counterpart D28 (HDAC3 IC₅₀ = 24.45 µM), representing a ~51-fold improvement in enzyme inhibitory potency [1]. Although D29 and D30 (hydrazide series) showed reduced whole-cell antiproliferative activity compared to D28, the hydrazide ZBG was identified as a key structural determinant for achieving high intrinsic HDAC3 potency and selectivity over HDAC1 (IC₅₀ = 32.59 µM), HDAC2 (IC₅₀ = 183.5 µM), and HDAC6 (IC₅₀ > 1,000 µM) [1]. The 2-(4-phenylphenyl) scaffold provides a pre-built hydrazide ZBG on a biphenyl-quinoline cap that can be directly elaborated into hydrazone derivatives for HDAC inhibitor screening libraries without requiring post-synthetic hydrazide installation.

HDAC inhibition Epigenetics Cancer drug discovery

Antimicrobial SAR: Broad-Spectrum Activity of 2-Arylquinoline-4-carbohydrazide Derivatives Relative to Clinical Standard Drugs

A focused library of 2-arylquinoline-4-carbohydrazide-derived carboxamides (4a–f) and oxadiazoles (5a–i) was evaluated by MIC determination against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Compounds 4b and 5d demonstrated superior antibacterial and antifungal activity compared with the clinical standards gentamicin, ampicillin, and fluconazole against S. aureus and C. albicans, respectively [1]. In a separate study, 2-R-4-R′-quinolines bearing a 1,1′-biphenyl-4-yl group at the 2-position and azidocarbonyl or carboethoxyamino groups at the 4-position showed antimicrobial activity against diphtheria bacillus and Staphylococcus P-209 [2]. While the parent hydrazide is typically a synthetic intermediate, these data establish that the biphenyl-quinoline core with an appropriate 4-position functional group can achieve clinically competitive MIC values, and the free hydrazide provides a direct derivatization handle for accessing these bioactive chemotypes.

Antimicrobial resistance Drug discovery Quinoline antibacterials

NK-3 Receptor Antagonist Scaffold Rationale: Biphenyl-Quinoline as a Privileged hNK-3 Pharmacophore

Starting from the moderately active 2-phenylquinoline-4-carboxamide (1), systematic enlargement of the lipophilic moiety at the quinoline C-2 position to a 4-biphenylyl group was proposed to enhance hNK-3 receptor antagonism. Fifteen 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs were synthesized and screened in guinea-pig isolated ileum longitudinal muscle preparation using senktide as a selective hNK-3 agonist. Compound 7b, 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid, emerged as the most prominent hNK-3 receptor antagonist in the study [1]. The parent 2-(4-Phenylphenyl)quinoline-4-carbohydrazide offers direct synthetic access to analogous hydrazide and hydrazone derivatives that incorporate the same privileged biphenyl-quinoline pharmacophore with a hydrazide ZBG at the 4-position, enabling exploration of NK-3 receptor ligand space that the carboxylate and carboxamide series cannot address without additional synthetic steps.

Neurokinin-3 receptor GPCR CNS drug discovery

Physicochemical Property Differentiation: Topological Polar Surface Area, Rotatable Bonds, and Drug-Likeness Profile

2-(4-Phenylphenyl)quinoline-4-carbohydrazide exhibits a topological polar surface area (TPSA) of 68.01 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds, with a molecular weight of 339.39 g·mol⁻¹ . The simpler 2-phenylquinoline-4-carbohydrazide (CAS 4779-54-8) shares an identical TPSA (68.01 Ų) and H-bond donor/acceptor count, but differs in molecular weight (263.29 vs. 339.39 g·mol⁻¹), rotatable bonds (2 vs. 3), and logP (3.60 vs. 4.17) [1]. The increased molecular weight of the biphenyl derivative (+76.1 Da) and the additional rotatable bond (the biaryl linkage) place it closer to the upper limits of Lipinski's Rule of Five while remaining compliant, offering an expanded chemical space for lead optimization that balances potency gains from increased lipophilic contacts against the risk of poor solubility.

Drug-likeness Physicochemical profiling Lead optimization

DNA Gyrase Inhibitory Activity of 2-(4-Bromophenyl) Analog: Benchmarking the Quinoline-Hydrazide Scaffold Against Ciprofloxacin

In a molecular hybridization study, 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were designed as novel microbial DNA gyrase inhibitors. Compounds 6b and 10 displayed DNA gyrase supercoiling IC₅₀ values of 33.64 µM and 8.45 µM, respectively, compared with ciprofloxacin (IC₅₀ = 3.80 µM) [1]. Compound 6b also achieved a superior docking binding score (−7.73 kcal/mol) relative to ciprofloxacin (−7.29 kcal/mol) [1]. Although the 4-bromophenyl analog is not a direct comparator to the 4-phenylphenyl compound, the data validate the 2-arylquinoline-4-carbohydrazide scaffold as a competent DNA gyrase ligand platform and demonstrate that the C-2 aryl substituent identity modulates enzyme inhibitory potency. The 4-phenylphenyl derivative, with its larger hydrophobic surface, may offer differentiated gyrase binding relative to the 4-bromo analog.

DNA gyrase Antibacterial target Fluoroquinolone comparator

Optimal Research and Industrial Procurement Scenarios for 2-(4-Phenylphenyl)quinoline-4-carbohydrazide (CAS 351327-25-8)


HDAC Inhibitor Library Synthesis Leveraging the Pre-Installed Hydrazide ZBG

Project teams developing isoform-selective HDAC inhibitors can procure 2-(4-Phenylphenyl)quinoline-4-carbohydrazide as a direct-use building block, eliminating the need for hydrazinolysis of the corresponding ester or acid. The hydrazide group provides a submicromolar HDAC3 ZBG (IC₅₀ = 0.477 µM demonstrated for the closest hydrazide analog D29 [1]) that outperforms the hydroxamic acid analog D28 (HDAC3 IC₅₀ = 24.45 µM) by ~51-fold. Condensation with diverse aldehydes yields hydrazone libraries that can be screened for HDAC isoform selectivity without requiring additional ZBG installation chemistry.

Antimicrobial Hydrazone and Oxadiazole Derivatization Programs

For chemistry groups pursuing novel antimicrobial agents targeting drug-resistant S. aureus and C. albicans, 2-(4-Phenylphenyl)quinoline-4-carbohydrazide serves as a validated precursor. Published SAR shows that 2-arylquinoline-4-carbohydrazide derivatives (4b and 5d) can exceed the potency of gentamicin, ampicillin, and fluconazole in MIC assays [2]. The biphenyl extension provides higher lipophilicity (logP 4.17 vs. 3.60 for the 2-phenyl analog) for enhanced gram-positive membrane penetration, while the free hydrazide enables one-step conversion to hydrazones, oxadiazoles, and N-glycosylidenes.

NK-3 Receptor Antagonist Lead Generation Using the Biphenyl-Quinoline Pharmacophore

Neuroscience and GPCR drug discovery teams targeting the hNK-3 receptor can utilize 2-(4-Phenylphenyl)quinoline-4-carbohydrazide as a strategic intermediate. The biphenyl-quinoline scaffold was validated as an hNK-3 receptor antagonist pharmacophore through systematic C-2 lipophilic enlargement and functional screening in tissue bath assays [3]. The hydrazide at the 4-position enables exploration of a chemical space orthogonal to the previously reported carboxylate and carboxamide series, potentially accessing differentiated receptor binding kinetics and selectivity profiles.

Physicochemical Property-Driven Scaffold Selection for Hydrophobic Pocket Targeting

Medicinal chemistry groups optimizing lead series for hydrophobic enzyme pockets (e.g., HDAC cap regions, DNA gyrase binding sites, or GPCR transmembrane domains) can rationally select 2-(4-Phenylphenyl)quinoline-4-carbohydrazide over the 2-phenyl analog based on its +0.57 logP elevation and +76 Da molecular weight advantage, while maintaining identical TPSA (68.01 Ų) and H-bond donor/acceptor counts . This profile is ideal for programs where increased lipophilic contacts are desired without sacrificing aqueous solubility drivers, supporting structure-based design while retaining rule-of-five compliance.

Quote Request

Request a Quote for 2-(4-Phenylphenyl)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.